2-Hydroxycyclopentadecanone

説明

Historical Perspectives and Initial Delineation in Organic Chemistry

The journey of 2-hydroxycyclopentadecanone is intrinsically linked to the broader exploration of macrocyclic compounds. Early investigations into large-ring structures were often challenging due to the inherent difficulties in their synthesis and isolation. The development of the acyloin condensation reaction proved to be a pivotal moment in this field. This reaction, which involves the reductive coupling of dicarboxylic acid esters in the presence of molten sodium, provided a viable pathway to α-hydroxy ketones, including this compound.

One of the earliest and most notable methods for synthesizing this compound involves the intramolecular acyloin condensation of pentadecanedioic acid diesters. This reaction, typically carried out in a non-polar solvent like xylene with sodium metal, leads to the formation of the 15-membered ring containing both a ketone and a hydroxyl group. The yield of this reaction has been a subject of extensive research, with modifications such as the use of halogenated hydrocarbons or sodium amalgam as accelerators being explored to improve the output.

Significance in Natural Products Chemistry and Synthetic Organic Chemistry

This compound has been identified as a constituent in various natural sources, highlighting its relevance in the field of natural products chemistry. It has been reported in plants such as Angelica gigas, Achillea wilhelmsii, and Matricaria chamomilla. Its presence has also been detected in the essential oils of Chrysanthemum coronarium and in the methanolic extract of Drynaria quercifolia rhizomes. Furthermore, it has been found in tomato seed oil and as a metabolite in certain fungi.

The true significance of this compound in synthetic organic chemistry lies in its role as a key precursor to other valuable compounds, most notably cyclopentadecanone (B167302). Cyclopentadecanone is an important intermediate in the synthesis of muscone, a macrocyclic musk fragrance. The dehydroxylation of this compound, often achieved through reduction with zinc and a strong acid like hydrochloric acid, provides a direct route to cyclopentadecanone.

The reactivity of the hydroxyl and ketone functional groups in this compound makes it a versatile building block for constructing more complex molecular architectures. It can undergo a variety of transformations, including oxidation, reduction, and ring-opening reactions, allowing chemists to introduce further functionality and elaborate the macrocyclic scaffold.

Current Research Landscape and Emerging Trajectories in Chemical Sciences

Contemporary research continues to explore new facets of this compound's chemistry and potential applications. One area of active investigation is the development of more efficient and environmentally benign synthetic methods. While the acyloin condensation remains a cornerstone, researchers are exploring alternative catalysts and reaction conditions to improve yields and reduce waste.

Furthermore, the biological activities of this compound and its derivatives are gaining attention. Its identification in various plant extracts with known medicinal properties suggests potential for further investigation into its pharmacological effects. For instance, its presence in mango leaf extract has been correlated with corrosion inhibition properties.

The enzymatic transformation of related macrocyclic ketones is another promising research direction. Studies have shown that cytochrome P450 enzymes can hydroxylate cyclopentadecanone to produce compounds like this compound, opening up possibilities for biocatalytic synthesis. This approach offers the potential for highly selective and sustainable production methods.

The table below summarizes some of the key chemical and physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C15H28O2 | |

| Molecular Weight | 240.38 g/mol | |

| CAS Number | 4727-18-8 | |

| Melting Point | 57-58 °C | |

| Boiling Point | 381.3 °C at 760 mmHg | |

| Density | 0.926 g/cm³ |

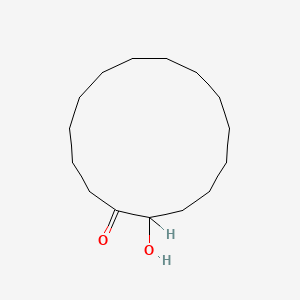

Structure

2D Structure

3D Structure

特性

分子式 |

C15H28O2 |

|---|---|

分子量 |

240.38 g/mol |

IUPAC名 |

2-hydroxycyclopentadecan-1-one |

InChI |

InChI=1S/C15H28O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)17/h14,16H,1-13H2 |

InChIキー |

UCPNHIPCCLLQGA-UHFFFAOYSA-N |

SMILES |

C1CCCCCCC(C(=O)CCCCCC1)O |

正規SMILES |

C1CCCCCCC(C(=O)CCCCCC1)O |

製品の起源 |

United States |

Occurrence and Chemotaxonomic Significance of 2 Hydroxycyclopentadecanone

Isolation and Identification from Botanical Sources

The detection of 2-Hydroxycyclopentadecanone in plants has been largely facilitated by gas chromatography-mass spectrometry (GC-MS), a powerful analytical method for separating and identifying volatile and semi-volatile compounds.

Characterization from Specific Plant Extracts

Detailed phytochemical investigations have successfully characterized this compound in several distinct plant extracts:

Rheum emodi (Himalayan Rhubarb): In a study focused on the chemical constituents of Rheum emodi, this compound was identified as one of the major compounds in the callus extract, with a relative concentration of 3.06%. The analysis was conducted using GC-MS, which allowed for the separation and identification of various bioactive compounds from the crude methanol (B129727) extract of the plant's callus.

Portulaca spp. (Purslane): While comprehensive phytochemical analyses of Portulaca oleracea and Portulaca quadrifida have been conducted using GC-MS, revealing a rich profile of fatty acids, alkaloids, and other beneficial compounds, the specific identification of this compound in these studies is not explicitly detailed. Further targeted analysis would be required to confirm its presence in this genus.

Ducrosia flabellifolia : The essential oil of Ducrosia flabellifolia, an aromatic plant from the Apiaceae family, has been found to contain this compound. GC-MS analysis of the volatile oil obtained through hydro-distillation of the aerial parts of the plant revealed its presence, although typically as a minor component. For instance, one study reported its concentration to be 0.70% of the total essential oil.

Agastache aurantiaca (Orange Hummingbird Mint): The volatile organic compounds (VOCs) of Agastache aurantiaca flowers have been analyzed, leading to the identification of this compound. In a study investigating the effects of post-harvest treatments, this compound was detected in the volatilome of the flowers, particularly in air-dried samples. The analysis was performed using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Table 1: Identification of this compound in Specific Plant Extracts

| Plant Species | Part Used | Extraction/Analysis Method | Key Findings |

|---|---|---|---|

| Rheum emodi | Callus | Methanol extract, GC-MS | Identified as a major compound (3.06%) |

| Ducrosia flabellifolia | Aerial parts | Essential oil (hydro-distillation), GC-MS | Identified as a minor component (0.70%) |

| Agastache aurantiaca | Flowers | Volatiles (HS-SPME), GC-MS | Detected in the volatilome of dried flowers |

Presence in Culinary and Medicinal Plant Materials

This compound has also been detected in various plant materials that are utilized for their culinary and medicinal properties:

Grape Seed (Vitis vinifera): The volatile composition of grape seed oil has been the subject of several studies, which have identified a wide range of compounds including alcohols, esters, aldehydes, and ketones. While many volatile components have been characterized, the specific mention of this compound in these analyses of grape seed oil is not consistently reported and appears to be dependent on the grape variety and the extraction method used.

Tomato Seed Oil (Solanum lycopersicum): GC-MS analysis of tomato seed oil has revealed a complex mixture of constituents. One study identified 87 compounds, with this compound being present as a minor component, constituting 0.14% of the total oil. This analysis utilized derivatization with BSTFA prior to GC-MS.

Cashew Leaf (Anacardium occidentale): The phytochemical profile of cashew leaf extracts has been investigated for its bioactive compounds. These analyses, often employing GC-MS, have identified a variety of constituents, though the presence of this compound is not consistently highlighted across all studies.

Mango Leaf (Mangifera indica): GC-MS analysis of ethanolic extracts of fresh mango leaves has led to the identification of numerous phytochemicals, including terpenes, fatty acids, and steroids. While these studies confirm a rich and diverse chemical composition, the specific identification of this compound is not a common finding.

Typhonium flagelliforme (Rodent Tuber): In vitro propagated and gamma-irradiated mutants of Typhonium flagelliforme have been subjected to GC-MS analysis to investigate their phytochemical constituents. While these studies have identified a range of compounds, the presence of this compound is not explicitly mentioned in the provided search results.

Table 2: Occurrence of this compound in Culinary and Medicinal Plant Materials

| Plant Material | Part Used | Analysis Method | Reported Presence |

|---|---|---|---|

| Tomato Seed Oil | Seed | GC-MS | Minor component (0.14%) |

Occurrence in Other Natural Biological Systems

The presence of this compound extends to other plant species, as documented in various phytochemical databases and research articles:

Angelica gigas (Korean Angelica): This compound has been reported in Angelica gigas, a plant whose roots are used in traditional medicine. The constituents of its roots are of significant interest, with studies focusing on coumarins and essential oils.

Achillea wilhelmsii : The essential oil composition of Achillea wilhelmsii has been extensively studied, revealing a variety of terpenes and other volatile compounds. The presence of this compound has been noted in this species.

Matricaria chamomilla (Chamomile): The essential oil of chamomile is well-known for its medicinal properties. While numerous compounds have been identified in its complex volatile profile, the specific reporting of this compound is less common.

Chemotaxonomic Implications and Distribution Patterns

The distribution of this compound across a range of unrelated plant families, including Polygonaceae (Rheum), Apiaceae (Ducrosia, Angelica), Lamiaceae (Agastache), Solanaceae (Solanum), and Asteraceae (Achillea, Matricaria), suggests that its biosynthetic pathway may have evolved independently in different lineages or that it is a more widespread but often overlooked compound.

The presence of this macrocyclic ketone in these diverse plant families does not currently point to a clear chemotaxonomic pattern at a higher taxonomic level. However, within specific genera or families, the presence or relative abundance of this compound and related compounds could potentially serve as a chemotaxonomic marker. For instance, the detailed analysis of volatile compounds within the Apiaceae and Asteraceae families, which are known for their rich and varied secondary metabolites, might reveal patterns in the occurrence of such macrocyclic compounds that could be of taxonomic significance. Further research is needed to establish any clear chemotaxonomic relationships based on the distribution of this compound.

Advanced Synthetic Methodologies for 2 Hydroxycyclopentadecanone and Analogues

Classical and Contemporary Organic Synthesis Routes

Macrocyclization Strategies (e.g., Intramolecular Acyloin Condensation of Diesters)

A cornerstone in the synthesis of 2-hydroxycyclopentadecanone is the intramolecular acyloin condensation of long-chain dicarboxylic acid esters, such as dimethyl pentadecanedioate. This reaction, typically carried out in the presence of metallic sodium in an inert solvent, involves the reductive coupling of the two ester groups to form the α-hydroxy ketone, also known as an acyloin.

To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is performed under high-dilution conditions. This involves the slow addition of the diester to a large volume of solvent, keeping the concentration of the linear precursor low at all times. The yield of this compound from this method can be significant, with some processes reporting yields of over 90%.

The choice of solvent is crucial, with water-immiscible organic solvents having a boiling point of at least 40°C being preferred. Solvents like toluene (B28343) and cyclohexane (B81311) are particularly advantageous as they are immiscible with water, which simplifies the removal of water-soluble inorganic byproducts during workup.

Table 1: Solvents Used in Acyloin Condensation for this compound Synthesis This table is for illustrative purposes and may not be exhaustive.

| Solvent | Boiling Point (°C) | Key Advantage |

| Toluene | 111 | Forms an azeotrope with water, aiding in its removal. |

| Xylene | ~140 | Higher boiling point allows for higher reaction temperatures. |

| Cyclohexane | 81 | Immiscible with water, facilitating easy separation of inorganic byproducts. |

Transformation of Precursor Compounds (e.g., from Pentadecanedioic Acid Derivatives)

The primary precursor for the synthesis of this compound via acyloin condensation is a derivative of pentadecanedioic acid. Commonly used derivatives include diethyl pentadecanedioate and dimethyl pentadecanedioate. The availability and cost of pentadecanedioic acid can be a limiting factor in the industrial-scale production of related macrocyclic musks.

Pentadecanedioic acid itself can be produced through the fermentation of pentadecane (B166386) using specific yeast strains like Candida maltosa. This bio-based route provides a renewable source for the starting material. The resulting dicarboxylic acid is then esterified to produce the diester required for the acyloin condensation.

Catalytic Approaches in Hydroxyl-Ketone Transformations (e.g., Dehydration, Reduction to Cyclopentadecanone)

Following its synthesis, this compound can undergo further transformations. A key transformation is its conversion to cyclopentadecanone (B167302), a valuable macrocyclic musk. This typically involves a two-step process of dehydration followed by reduction, or a direct dehydroxylation.

The Clemmensen-type reduction, using zinc and hydrochloric acid, can directly convert this compound to cyclopentadecanone. This reaction is often performed in the presence of an organic solvent immiscible with water, such as toluene or cyclohexane.

Alternatively, a two-stage method involves the dehydration of this compound to form an α,β-unsaturated ketone, which is then hydrogenated to yield cyclopentadecanone. The dehydration can be achieved using a silica-alumina solid acid catalyst at elevated temperatures. The subsequent hydrogenation of the resulting cyclopentadecenone can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure to produce cyclopentadecanone quantitatively. This catalytic approach is considered more environmentally friendly than the stoichiometric Clemmensen reduction due to the reduction in waste.

Table 2: Catalysts in Hydroxyl-Ketone Transformations of this compound This table is for illustrative purposes and may not be exhaustive.

| Transformation | Catalyst | Reagents | Product |

| Dehydroxylation | N/A | Zinc powder, Hydrochloric acid | Cyclopentadecanone |

| Dehydration | Silica-alumina | Heat | Cyclopentadecenone |

| Hydrogenation | Palladium on Carbon (Pd/C) | Hydrogen gas | Cyclopentadecanone |

Photochemical Synthesis Routes

While less common for the direct synthesis of this compound, photochemical methods have been explored for the synthesis of related α-hydroxy ketones. One such method involves the photo-irradiation of α-halo carbonyl compounds, which can lead to the formation of α-hydroxy and α,α′-dihydroxyketones. The application of such photochemical routes to the synthesis of large macrocyclic structures like this compound is an area of ongoing research.

Chemoenzymatic and Biocatalytic Synthesis Pathways

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of fragrances and other fine chemicals. Chemoenzymatic and biocatalytic approaches offer promising alternatives to traditional chemical synthesis.

Microbial Fermentation as a Synthetic Avenue

Microbial fermentation plays a significant role in the production of precursors for this compound. As mentioned earlier, pentadecanedioic acid, the key starting material for the acyloin condensation, can be produced through the fermentation of pentadecane by the yeast Candida maltosa.

Furthermore, there are instances where this compound itself has been identified as a metabolite in biological systems. For example, it has been detected in studies involving the valorization of lignin (B12514952), a complex polymer found in plant cell walls. It has also been identified in the chemical composition of certain plant extracts and as a product in some fermentation processes. These findings suggest the potential for developing direct biocatalytic routes for the synthesis of this compound, although this area requires further research and development. The use of enzymes, such as lipases and cytochrome P450 hydroxylases, is also being explored for the synthesis of macrocyclic musks, which could potentially be adapted for the production of this compound and its analogues.

Lipase-Catalyzed Reactions

The application of lipases in organic synthesis represents a significant advancement in green chemistry, offering high selectivity under mild reaction conditions. Lipase-catalyzed reactions, particularly kinetic resolutions, are a powerful tool for obtaining enantiomerically enriched chiral molecules like this compound. The principle of kinetic resolution lies in the differential reaction rate of a chiral enzyme with the two enantiomers of a racemic substrate. One enantiomer reacts faster, leading to a product and leaving the unreacted substrate enriched in the slower-reacting enantiomer.

A common strategy for the resolution of racemic this compound involves lipase-catalyzed acylation or transesterification. In this process, a lipase (B570770) selectively acylates one of the alcohol enantiomers in the presence of an acyl donor. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and robust biocatalyst known for its high activity and enantioselectivity in the resolution of various alcohols and amines.

For instance, in a typical kinetic resolution of a racemic secondary alcohol, CALB is employed to catalyze the transfer of an acyl group from an acyl donor, such as vinyl acetate (B1210297) or an ester, to one of the enantiomers. This results in an enantioenriched acetate and the unreacted alcohol of the opposite configuration. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). The choice of solvent, temperature, and acyl donor can significantly influence both the reaction rate and the enantioselectivity of the lipase.

While specific data on the lipase-catalyzed resolution of this compound is not extensively detailed in publicly available literature, the successful resolution of analogous long-chain hydroxy esters and other cyclic alcohols provides a strong precedent for its feasibility. For example, the kinetic resolution of racemic methyl (ω-1)-hydroxyalkanoates has been achieved using lipase P, which catalyzes a stereospecific intramolecular transesterification to form the (R)-isomer of the corresponding lactone. Similarly, hydrolases have been effectively used for the kinetic resolution of 3-aryl alkanoic acid esters, demonstrating the broad applicability of this enzymatic approach.

Below is a representative data table illustrating the typical parameters and outcomes of lipase-catalyzed kinetic resolutions of secondary alcohols, which could be analogous to the resolution of this compound.

| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Product ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | rac-Indanyl acetate | - (Hydrolysis) | Aqueous buffer | N/A | ~50 | >99 | |

| Pseudomonas fluorescens Lipase | rac-3-Aryl alkanoic acid ester | - (Hydrolysis) | Aqueous buffer | RT | 50 | 98 (acid), 99 (ester) | |

| Candida antarctica Lipase B (CALB) | rac-α-Hydroxyphosphonates | Vinyl acetate | Toluene | 45 | ~50 | >99 (S-acetate) | |

| Lipase P | rac-Methyl 10-hydroxyundecanoate | - (Intramolecular) | Organic Solvent | 40 | N/A | 97 (R-lactone) |

Stereoselective Synthesis and Chiral Resolution of this compound

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis, where the desired stereocenter is created under chiral control, or through the resolution of a racemic mixture.

A common method for the preparation of racemic this compound is the intramolecular acyloin condensation of a long-chain dicarboxylic acid ester, such as dimethyl pentadecanedioate. This reaction, typically mediated by sodium metal, yields the racemic α-hydroxy ketone, which can then be subjected to chiral resolution.

One of the most powerful methods for stereoselective synthesis is asymmetric hydrogenation. While not directly reported for this compound, the asymmetric hydrogenation of a related unsaturated precursor, 3-methylcyclopentadecenone, to (3R)-3-methylcyclopentadecanone has been achieved with high enantiomeric excess (>99% ee) using ruthenium complexes with optically active ligands like BINAP. This suggests a viable pathway where an enone precursor, such as cyclopentadec-2-en-1-one, could be asymmetrically reduced to furnish enantiomerically enriched this compound. Alternatively, the asymmetric reduction of the corresponding diketone, cyclopentadecane-1,2-dione, using a chiral catalyst could also provide a direct route to the chiral α-hydroxy ketone.

For chiral resolution, in addition to the enzymatic methods described previously, chromatographic techniques are highly effective. Chiral High-Performance Liquid Chromatography (HPLC) can be employed for the analytical and preparative separation of enantiomers. The use of a chiral stationary phase, such as a Chiralpak AD-H column, has been noted for its utility in monitoring the enantiomeric excess of related compounds and would be a suitable choice for the resolution of this compound enantiomers. The separation is achieved through the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and allowing for their separation.

The following table summarizes potential strategies for the stereoselective synthesis and chiral resolution of this compound.

| Method | Strategy | Key Reagents/Catalysts | Anticipated Outcome | Reference (Analogous Systems) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Stereoselective Synthesis | Ru-BINAP complex, H₂ | Enantiomerically enriched this compound from an unsaturated precursor | |

| Enzymatic Kinetic Resolution | Chiral Resolution | Lipase (e.g., CALB), Acyl donor | Separation of racemic this compound into its enantiomers | |

| Chiral HPLC | Chiral Resolution | Chiral stationary phase (e.g., Chiralpak AD-H) | Analytical or preparative separation of enantiomers | |

| Acyloin Condensation | Racemic Synthesis | Dimethyl pentadecanedioate, Sodium metal | Racemic this compound as a precursor for resolution |

Sophisticated Analytical Characterization of 2 Hydroxycyclopentadecanone

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for the analysis of 2-hydroxycyclopentadecanone.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

The identification of this compound in various matrices is achieved by comparing its retention time and mass spectrum with those of known standards or with entries in spectral libraries such as the National Institute of Standards and Technology (NIST) and Wiley Registry of Mass Spectral Data. The mass spectrum of this compound is characterized by a specific fragmentation pattern, with a prominent top peak at an m/z of 55 and a second-highest peak at an m/z of 41.

GC-MS has been successfully employed to identify this compound in a variety of natural sources, including:

Essential oils from the flowers of Chrysanthemum coronarium L.

Methanol (B129727) extracts of Rheum emodi Wall. callus.

Leaf extracts of Portulaca oleracea L.

Fruit extracts of Limonia acidissima L.

Rhizome extracts of Drynaria quercifolia.

Grape brandies.

Agarwood from Aquilaria sinensis.

The technique is not only qualitative but can also provide semi-quantitative or quantitative information based on the peak area of the compound in the chromatogram. For instance, the relative percentage of this compound has been reported in various plant extracts, highlighting its varying natural abundance.

Table 1: GC-MS Data for this compound in Various Studies

| Source Material | Retention Time (min) | Relative Peak Area (%) | Molecular Formula | Molecular Weight | CAS Registry Number |

| Portulaca oleracea leaf extract | 22.752 | 0.23 | C15H28O2 | 240 | 4727-18-8 |

| Chrysanthemum coronarium flower oil | 28.89 | 0.26 - 0.30 | - | - | - |

| Rheum emodi callus extract | - | 3.06 | C15H28O2 | 240 | - |

| Limonia acidissima fruit extract | 28.9, 30.47 | 0.06, 0.35 | - | - | 4727-18-8 |

| Drynaria quercifolia rhizome extract | 19.233 | 0.47 | C15H28O2 | 240 | - |

| Grape Brandy (cv. early Muscat) | - | 10.24 | - | - | - |

| Aquilaria sinensis (Healthy) | - | 2.32 | - | - | - |

For complex samples, advanced GC techniques may be necessary to achieve the required separation. Multidimensional gas chromatography (MDGC), for instance, can enhance resolution by subjecting portions of the eluent from one column to a second column with a different stationary phase. While specific applications of advanced GC separations for this compound are not extensively detailed in the provided context, the principles are relevant for resolving co-eluting compounds in complex matrices like essential oils or biological extracts.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule based on how it interacts with infrared radiation.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, absorbing radiation and creating a unique spectral fingerprint. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.

Analysis of crude methanol extracts containing this compound has revealed the presence of functional groups such as phenols, alkanes, and carboxylic acids, which is consistent with the structure of this and other co-occurring compounds. The presence of a hydroxyl group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, while the carbonyl group of the ketone shows a strong absorption band around 1700-1725 cm⁻¹. These spectral features provide valuable structural information and can be used to confirm the presence of the α-hydroxy ketone moiety in this compound.

High-Resolution Spectroscopic Methods in Structural Elucidation

While GC-MS and FT-IR provide significant structural information, high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required for unambiguous structure determination. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Although specific high-resolution NMR data for this compound is not detailed in the provided search results, it is a standard method for the structural elucidation of organic compounds. A ¹H NMR spectrum would show the chemical shifts and coupling patterns of the hydrogen atoms, while a ¹³C NMR spectrum would reveal the number and chemical environment of the carbon atoms. For this compound, these spectra would confirm the 15-carbon ring structure, the position of the hydroxyl and carbonyl groups, and the connectivity of all atoms in the molecule. Such data is available in spectral databases.

Qualitative and Quantitative Profiling in Complex Biological Matrices

The analysis of this compound in complex biological matrices, such as plant extracts or food products, requires methods that are both selective and sensitive. GC-MS is a primary tool for this purpose, allowing for both the identification (qualitative profiling) and, with appropriate calibration, the measurement of the amount (quantitative profiling) of the compound.

Qualitative profiling involves identifying the presence of this compound in a sample, as has been demonstrated in various plant extracts and grape brandies. Quantitative analysis, on the other hand, determines the exact concentration of the compound. This typically involves the use of an internal standard and a calibration curve generated from known concentrations of a pure this compound standard. The relative peak area percentages reported in several studies provide a semi-quantitative measure of its abundance relative to other volatile components in the sample. For example, a significant relative content of 10.24% was found in brandy from early Muscat grapes, indicating it can be a major volatile component in some products.

Investigation of 2 Hydroxycyclopentadecanone Bioactivity Mechanisms

Antimicrobial Mechanistic Elucidations

The antimicrobial potential of 2-Hydroxycyclopentadecanone is inferred from its presence in extracts that show efficacy against various bacterial strains. However, studies focusing on the isolated compound's direct action are limited.

Direct in vitro studies on the antibacterial efficacy of pure this compound are not extensively documented in the reviewed literature. The compound has been identified as a minor constituent in several natural extracts that have demonstrated varied antimicrobial activities.

For instance, this compound was detected in the essential oil of agarwood from Aquilaria sinensis. These essential oils displayed greater activity against Gram-positive bacteria, such as Staphylococcus aureus, than against the Gram-negative Escherichia coli, which was not sensitive to the oils. Similarly, the compound was found in a methanolic extract of Limonia acidissima fruit, which showed dose-dependent inhibition against S. aureus, E. coli, and P. aeruginosa. It was also identified as a metabolite in the endophytic fungus Aspergillus cejpii, where the crude extract exhibited significant activity against E. coli, P. aeruginosa, and S. aureus.

An extract of Ducrosia flabellifolia, containing this compound, showed potent activity against S. aureus and moderate activity against E. coli and P. aeruginosa. Conversely, a petroleum ether extract of Solanum macrocarpum, which also contains the compound, was found to be resisted by all tested microorganisms, including S. aureus, E. coli, and P. aeruginosa.

Table 1: In Vitro Antibacterial Activity of Extracts Containing this compound This table summarizes the activity of the complex extracts, not the pure compound.

| Source Organism | Extract Type | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Reference |

| Aquilaria sinensis | Essential Oil | Not Sensitive | Active | Not Tested | |

| Limonia acidissima | Methanol (B129727) Extract | Active | Active | Active | |

| Aspergillus cejpii | Crude Extract | Active | Active | Active | |

| Ducrosia flabellifolia | Methanol Extract | Moderately Active | Potently Active | Moderately Active | |

| Solanum macrocarpum | Petroleum Ether Extract | Resistant | Resistant | Resistant |

Anticancer Mechanistic Delineations

The potential anticancer properties of this compound are suggested by its presence in plant extracts that exhibit cytotoxicity against human cancer cell lines.

Evidence for the direct cytotoxic effect of isolated this compound is not available in the examined literature. However, a methanolic extract from Ducrosia flabellifolia, in which this compound was identified as a component, demonstrated cytotoxic activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines. The study reported the half-maximal inhibitory concentration (IC50) values for the total extract.

Table 2: In Vitro Cytotoxicity of Ducrosia flabellifolia Methanolic Extract This table shows the cytotoxicity of the complex extract containing this compound, not the pure compound.

| Cancer Cell Line | Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 154.44 | |

| HCT-116 | Colon Cancer | 202.94 |

Molecular Pathways: Apoptosis Induction and Cell Cycle Modulation

There are no specific studies in the reviewed scientific literature that investigate the role of this compound in the induction of apoptosis or the modulation of the cell cycle in cancer cells. While these mechanisms are crucial in cancer therapy and have been studied for other natural compounds , the specific pathways affected by this compound have not yet been delineated.

The direct interaction of this compound with key biomolecular receptors such as cyclooxygenase-2 (COX-2), human peroxiredoxin, or aspartyl β-hydroxylase has not been reported. In silico or molecular docking studies performed on extracts containing this compound have tended to focus on the major constituents of those extracts. As this compound is often a minor component, its specific interactions with these receptors remain an uninvestigated area of its bioactivity profile.

Other Emerging Biological Activities and Their Molecular Basis (e.g., Antidiabetic, Antioxidant)

Beyond its more extensively studied roles, this compound has been identified as a constituent in various plant extracts demonstrating a range of other promising biological activities. Emerging research, primarily from phytochemical and in-silico studies, points towards its potential involvement in antidiabetic and antioxidant pathways. These activities are often attributed to the synergistic effects of multiple compounds within an extract, but the presence and molecular nature of this compound suggest it may play a contributory role.

Antidiabetic Activity

The potential antidiabetic activity of this compound has been suggested through its identification in plant extracts with known hypoglycemic effects. Computational studies have begun to explore the molecular basis for these observations.

One key target in diabetic therapy is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin (B600854) signaling pathway. Inhibition of PTP1B can enhance insulin sensitivity, promoting glucose absorption and thereby reducing hyperglycemia. In a computational study on the leaf extract of Diospyros mespiliformis, which contains this compound, molecular docking simulations were performed against PTP1B. The study suggested that compounds within the extract could interact with the active site of PTP1B, potentially blocking its enzymatic activity and thus mitigating insulin resistance. The presence of this compound in extracts from plants like Rheum emodi and Syzygium caryophyllatum, which are noted for their antidiabetic properties, further supports its potential role in this therapeutic area.

Table 1: In-Silico Analysis of Plant Extract Containing this compound Against a Key Antidiabetic Target

| Plant Source Species | Molecular Target | Potential Mechanism of Action | Finding |

| Diospyros mespiliformis | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition of enzyme activity to decrease insulin resistance. | Phytocompounds in the extract showed interaction with the PTP1B active site in docking studies, suggesting a potential to block enzyme activity. |

Antioxidant Activity

This compound is frequently detected in plant extracts that exhibit significant antioxidant capabilities. The mechanism of this antioxidant action often involves the scavenging of free radicals, which are unstable molecules that can cause cellular damage through oxidative stress.

Research on a methanolic extract of Ducrosia flabellifolia, containing this compound, demonstrated its ability to trap 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radicals. The extract showed considerable efficacy, with an IC50 value of approximately 0.05 mg/mL for DPPH and 0.105 mg/mL for ABTS, indicating potent radical scavenging activity. In-silico analysis further supported these findings by targeting human peroxiredoxin 5, an antioxidant enzyme.

Similarly, tomato seed oil, which also contains this compound, was evaluated for its antioxidant potential. In a Hydroxyl Radical Scavenging Activity (HRSA) test, the oil exhibited superior antioxidant activity (EC50 = 2.76 µg/mL) compared to the synthetic antioxidant butylated hydroxytoluene (BHT) (EC50 = 436.70 µg/mL). The presence of various bioactive compounds, including fatty acids and phenolics, is believed to contribute to these protective effects. The antioxidant properties of extracts containing this compound have also been linked to the alleviation of symptoms in conditions like primary dysmenorrhea by reducing oxidative stress.

Table 2: Antioxidant Activity of Extracts Containing this compound

| Plant Source | Assay | Result (Concentration for 50% Effect) | Reference Compound |

| Ducrosia flabellifolia (Methanolic Extract) | DPPH Radical Scavenging | IC50 ≈ 0.05 mg/mL | Not Specified |

| Ducrosia flabellifolia (Methanolic Extract) | ABTS Radical Scavenging | IC50 ≈ 0.105 mg/mL | Not Specified |

| Tomato Seed Oil | Hydroxyl Radical Scavenging Activity (HRSA) | EC50 = 2.76 ± 0.16 µg/mL | BHT (EC50 = 436.70 ± 0.02 µg/mL) |

| Tomato Seed Oil | DPPH Radical Scavenging | EC50 = 4.10 ± 0.13 µg/mL | BHT (EC50 = 4.80 ± 0.04 µg/mL) |

Computational and in Silico Modeling of 2 Hydroxycyclopentadecanone Interactions

Molecular Docking and Ligand-Target Binding Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-target interactions and to screen virtual libraries of compounds for potential drug leads.

Prediction of Binding Affinities and Conformational Analysis

In silico studies have been employed to predict the binding affinities of 2-Hydroxycyclopentadecanone against various protein targets. A notable investigation focused on its potential anti-tuberculosis activity by docking it against several key enzymes essential for the survival of Mycobacterium tuberculosis. The study, which used AutoDock Vina for its molecular docking procedure, identified this compound as a "hit molecule" based on its binding energy scores.

The predicted binding affinities indicate a strong interaction potential with these mycobacterial enzymes, suggesting that this compound could serve as a scaffold for developing new anti-tuberculosis agents.

Table 1: Predicted Binding Affinities of this compound Against Anti-Tuberculosis Targets

| Target Protein | PDB ID | Function | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Mycolyltransferase antigen 85C (Ag85C) | 1H2W | Cord factor synthesis | -6.9 |

| Decaprenylphosphoryl-β-D-ribofuranose-2-epimerase (DprE1) | 4P8L | Arabinan synthesis | -8.2 |

| Filamentous temperature sensitive protein Z (FtsZ) | 1RLU | Bacterial cell division | -6.5 |

| Pantothenate kinase (PanK) | 4BFT | Co-enzyme A pathway | -7.9 |

Data sourced from an in silico validation study on phytochemicals from Punica granatum.

Elucidation of Specific Receptor Interactions

Computational studies have explored the interaction of this compound, as a constituent of various plant extracts, with several receptors.

In studies on the phytochemicals from Ducrosia flabellifolia, molecular docking was performed against targets including Human peroxiredoxin 5 (PDB: 1HD2 ), S. aureus Gyrase complex (PDB: 2XCT ), Secreted aspartic proteinase 1 from C. albicans (PDB: 2QZW ), and cyclooxygenase-2 (COX-2) (PDB: 3LN1 ). While this compound was identified in the plant material, the docking analyses in these studies highlighted other compounds from the extract as having the most significant interactions.

As detailed in the preceding section, specific binding affinities have been calculated for antituberculosis targets, including Ag85C, DprE1, FtsZ, and PanK.

No specific molecular docking studies detailing the interaction of this compound with Estrogen Receptor Alpha (ESR1), Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Mitogen-activated protein kinase 3 (MAP3K), Epidermal Growth Factor Receptor (EGFR), or Signal transducer and activator of transcription 3 (STAT3) were found in the reviewed literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are invaluable for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) Applications in Inhibitor Studies

This compound has been the subject of quantum chemical analysis, particularly in the field of corrosion inhibition. In a study investigating environment-friendly corrosion inhibitors from mango leaf extract, Density Functional Theory (DFT) at the B3LYP/6–31G* basis set level, along with semi-empirical methods like AM1, PM3, and MINDO, was used to compute its quantum chemical parameters. These calculations aimed to understand the molecular structure's role in the compound's function as a corrosion inhibitor. The study computed parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), hardness (η), and total energy.

Correlation of Electronic Parameters with Biological Activity

The electronic parameters calculated through methods like DFT are often correlated with the observed biological or chemical activity of a compound. For this compound, the theoretical calculations of its electronic properties were found to correlate well with its experimentally determined efficiency as a corrosion inhibitor for aluminum in hydrochloric acid. Obvious correlations were found between the corrosion inhibition efficiency and parameters like EHOMO and ELUMO. A higher EHOMO value is generally associated with a greater ability of a molecule to donate electrons to the vacant d-orbitals of a metal surface, enhancing inhibition. Conversely, a lower ELUMO value indicates a higher propensity to accept electrons, also contributing to the interaction. The energy gap (ΔE) between these orbitals is also a key indicator of reactivity and stability.

Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME Properties)

This compound has been evaluated using various computational models. It was screened for drug-like properties using DruLiTo software, which applies filters such as Lipinski's Rule of Five, the Veber rule, and the Ghose filter. Studies on extracts containing this compound found that the constituents generally complied with these rules, suggesting good potential for oral bioavailability. One study noted that compounds from Syzygium caryophyllatum, including this compound, showed favorable human oral absorption in predictions using the QikProp tool.

A detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was predicted using the admetSAR 2.0 server, providing specific probabilities for key pharmacokinetic parameters.

Table 2: Predicted ADMET Properties of this compound

| Property | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorption | Positive | 98.85% |

| Caco-2 Permeability | Negative | 57.85% |

| Blood Brain Barrier Penetration | Positive | 70.00% |

| Human Oral Bioavailability | Positive | 67.14% |

| Subcellular Localization | Mitochondria | 88.35% |

| OATP2B1 Inhibitor | Negative | 84.45% |

Data sourced from admetSAR 2.0 prediction.

Structure-Activity Relationship (SAR) Derivations through Computational Methods

The exploration of the Structure-Activity Relationship (SAR) for this compound, a macrocyclic ketone identified in various natural sources, is primarily in its nascent stages and relies heavily on computational techniques like molecular docking. nih.gov These in silico methods predict the binding affinity and interaction patterns between a ligand, such as this compound, and the active site of a biological target, typically a protein. This approach is fundamental to modern drug discovery, allowing for the rapid screening of compounds and providing insights into the structural features that govern biological activity. nih.gov

A direct example of this is the computational screening of phytochemicals from Punica granatum for anti-tuberculosis activity. In this study, this compound was docked against four different protein targets essential for Mycobacterium tuberculosis. The binding energy, calculated in kcal/mol, indicates the stability of the compound within the protein's binding pocket; a more negative value suggests a stronger, more favorable interaction.

The results from this study provide a preliminary computational SAR, suggesting that this compound may have inhibitory potential against these specific targets. researchgate.net For instance, its strongest predicted affinity was for Pantothenate kinase (PanK), with a binding energy of -8.2 kcal/mol. researchgate.net Such data forms the basis of SAR, where these predicted activities can be correlated with the compound's structural features—the cyclopentadecane (B1582441) ring, the hydroxyl group, and the ketone group. Future studies could build upon this by synthesizing derivatives of this compound (e.g., altering the position of the hydroxyl group, modifying the ring size, or adding other functional groups) and performing similar docking analyses. This would help to elucidate which parts of the molecule are most crucial for binding to specific targets, thereby establishing a more comprehensive SAR.

| Target Protein | Protein Data Bank (PDB) ID | Function | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Mycolyltransferase antigen 85C (Ag85C/FbpC) | 1F0N | Cord factor synthesis | -6.9 | researchgate.net |

| Pantothenate kinase (PanK) | 4BFT | Co-enzyme A biosynthesis | -8.2 | researchgate.net |

| Filamentous temperature sensitive protein Z (FtsZ) | 2Q1X | Bacterial cell division | -6.5 | researchgate.net |

| Decaprenylphosphoryl-β-D-ribofuranose-2'-epimerase (DprE1) | 4FDO | Arabinan synthesis | -7.9 | researchgate.net |

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology offer a holistic view of a compound's biological effects by moving beyond a single-target paradigm to a multi-target, network-level understanding. youtube.com These computational approaches are particularly suited for natural products, which often interact with multiple proteins within a complex biological system. youtube.com While no dedicated network pharmacology studies exist solely for this compound, it has been included in broader analyses of plant extracts.

| Study Focus | Source Organism | Computational Approach | Key Findings of the Study | Reference |

|---|---|---|---|---|

| Mechanism against colon cancer | Syzygium caryophyllatum | Network Pharmacology, Molecular Docking | Identified key protein targets (ESR1, HSP90AA1, EGFR) and pathways for the entire extract. innovareacademics.in | innovareacademics.in |

| Antioxidant and Antidiabetic Properties | Diospyros mespiliformis | Molecular Docking, ADMET Prediction | Predicted the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for compounds in the extract. scispace.com | scispace.com |

| Antimicrobial, Antioxidant, Anticancer Activities | Ducrosia flabellifolia | In Silico ADME/T, Docking | Screened compounds from the extract for drug-likeness and potential biological activities. |

Exploration of 2 Hydroxycyclopentadecanone in Advanced Materials Science and Engineering

Utilization as a Chemical Intermediate in Macrocyclic Compound Synthesis

2-Hydroxycyclopentadecanone serves as a crucial building block in the synthesis of various macrocyclic compounds, which are large ring molecules with important applications in fragrances, pharmaceuticals, and materials science. Its bifunctional nature, containing both a hydroxyl and a ketone group within a large carbon ring, makes it a valuable precursor for creating even more complex molecular architectures.

Role in Cyclopentadecanone (B167302) Production Pathways

One of the primary applications of this compound is as a key intermediate in the production of cyclopentadecanone, a valuable musk fragrance. google.comchemicalbook.com The traditional and widely practiced method involves the intramolecular acyloin condensation of a long-chain diester, such as dimethyl pentadecanedioate, to form this compound. google.comprepchem.comgoogle.com This reaction is typically carried out in the presence of metallic sodium in an inert solvent like xylene or toluene (B28343). google.com

| Starting Material | Reaction | Intermediate | Product | Reference |

| Diethyl pentadecanedioate | Acyloin Condensation | This compound | Cyclopentadecanone | google.com |

| Dimethyl n-pentadecanedioate | Acyloin Condensation | This compound | Cyclopentadecanone | google.com |

Applications in Fine Chemical Synthesis

Beyond its role in fragrance production, this compound is a versatile intermediate in the broader field of fine chemical synthesis. nii.ac.jp Its reactive hydroxyl and ketone functionalities allow for a range of chemical transformations, enabling the creation of diverse and complex molecules. The synthesis of macrocyclic compounds often relies on intramolecular ring-closure reactions, where this compound can serve as a readily available starting material for building larger ring structures or for introducing specific functional groups. nii.ac.jp The development of catalytic methods for its dehydration to form cyclopentadecenones, which can then be hydrogenated, represents a more environmentally friendly and "green" approach to producing fine chemicals. nii.ac.jp

Integration into Polymer and Coating Formulations

The unique properties of this compound have led to its investigation for use in polymer and coating formulations. Its long carbon chain and reactive functional groups can potentially impart desirable characteristics such as flexibility, adhesion, and hydrophobicity to polymer matrices. Research in this area is exploring how the incorporation of this macrocyclic compound can enhance the performance and durability of various coatings.

One area of interest is the development of self-healing polymer coatings. researchgate.net These coatings are designed to autonomously repair damage, thereby extending the lifespan of the protected material. The integration of compounds like this compound, which can participate in reversible cross-linking reactions or promote adhesion at a damaged site, is a promising avenue of research.

Research on Corrosion Inhibition Properties

A significant and emerging application of this compound is in the field of corrosion protection. It has been identified as a component in certain natural extracts that exhibit excellent corrosion-inhibiting properties for various metals.

Adsorption Behavior on Metal Surfaces (e.g., Mild Steel, Aluminum)

Studies have shown that this compound, as a constituent of plant extracts, can effectively inhibit the corrosion of metals like mild steel and aluminum in acidic environments. dntb.gov.uaresearchgate.netunizik.edu.ngunizik.edu.ng The mechanism of inhibition is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. unizik.edu.ng

The adsorption process is influenced by the molecular structure of this compound, which contains polar oxygen atoms in the hydroxyl and carbonyl groups, as well as a non-polar hydrocarbon chain. nih.govnist.gov The polar groups can interact with the metal surface, while the long hydrocarbon chain creates a hydrophobic layer that repels water and corrosive species. This adsorption can be characterized by various isotherms, such as the Langmuir, Frumkin, and Temkin models, which provide insights into the nature of the interaction between the inhibitor and the metal surface. dntb.gov.ua Research on cashew leaf extract, which contains this compound, indicated that the adsorption on mild steel followed a physical adsorption mechanism. unizik.edu.ng

Experimental and Theoretical Modeling of Inhibition Efficiency (e.g., Response Surface Methodology, Artificial Neural Network)

To understand and optimize the corrosion inhibition performance of substances containing this compound, researchers employ both experimental techniques and theoretical modeling. Experimental methods, such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), are used to determine the inhibition efficiency under various conditions. dntb.gov.uaunizik.edu.ngpeacta.org

In conjunction with experimental work, theoretical models like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are utilized to predict and optimize the inhibition efficiency. dntb.gov.uaresearchgate.netunizik.edu.ngunizik.edu.ng These models can analyze the complex relationships between inhibitor concentration, temperature, and immersion time to determine the optimal conditions for corrosion protection. researchgate.netunizik.edu.ng Studies have shown that ANN models can be particularly effective in predicting the inhibition efficiency of extracts containing this compound. dntb.gov.uaunizik.edu.ngunizik.edu.ng Furthermore, quantum chemical calculations and density functional theory (DFT) can be used to theoretically investigate the adsorption behavior and electronic properties of the inhibitor molecule, providing a deeper understanding of the inhibition mechanism at a molecular level. dntb.gov.uapeacta.org

| Metal | Corrosive Medium | Inhibitor Source | Modeling Techniques | Reference |

| Mild Steel | Hydrochloric Acid (HCl) | Mango Leaf Extract | RSM, ANN | dntb.gov.uaresearchgate.net |

| Mild Steel | Hydrochloric Acid (HCl) | Cashew Leaf Extract | RSM, ANN | unizik.edu.ngunizik.edu.ng |

| Aluminum | Hydrochloric Acid (HCl) | Honey and Mint Extracts | DFT, Semi-empirical methods | dntb.gov.ua |

Investigation of Inhibitive Mechanisms at the Metal-Solution Interface

The efficacy of this compound as a corrosion inhibitor is primarily attributed to its molecular adsorption onto a metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This process has been investigated in studies involving plant extracts rich in this and other organic compounds, which collectively contribute to the observed inhibitive effect. The primary mechanism involves the interaction between the inhibitor molecules and the metal surface at the solution interface.

The molecular structure of this compound, featuring a long hydrocarbon chain, a carbonyl (C=O) group, and a hydroxyl (-OH) group, plays a crucial role in its inhibitive action. The oxygen atoms in the carbonyl and hydroxyl groups possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms, such as iron in mild steel. This electron donation facilitates the formation of a coordinate covalent bond, leading to the adsorption of the molecule onto the metal surface.

The adsorption process displaces water molecules and aggressive ions (like chloride ions in HCl solutions) from the metal surface, thereby mitigating the electrochemical reactions responsible for corrosion. researchgate.net This formation of a protective film acts as a physical barrier, blocking the active sites where corrosion would typically occur.

The nature of this adsorption can be described by various adsorption isotherm models, including Langmuir, Frumkin, Temkin, and Flory-Huggins. researchgate.netdntb.gov.uadntb.gov.uaresearchgate.net These models help to understand the surface coverage and the interaction between the adsorbed molecules. Studies on extracts containing this compound suggest that the adsorption process can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net Physisorption arises from electrostatic interactions between charged inhibitor molecules and the charged metal surface, while chemisorption involves the charge sharing or transfer described earlier. researchgate.net Research on cashew leaf extract, which contains this compound, indicated a spontaneous physical adsorption event on the mild steel surface. researchgate.netunizik.edu.ng

The table below summarizes findings from studies on plant extracts identified as containing this compound, detailing their performance as corrosion inhibitors.

| Inhibitor Source (Plant Extract) | Metal | Corrosive Medium | Key Active Compounds Identified | Maximum Inhibition Efficiency (%) | Proposed Adsorption Mechanism |

| Mango Leaf | Mild Steel | HCl | This compound, 4-hepten-3-one, benzenemethanol, 2,7-dimethyloct-7-en-5-yn-4-yl ester researchgate.net | 91.42% researchgate.net | Adsorption on the metal surface, fitting Langmuir, Frumkin, Temkin, and Flory-Huggins isotherms. researchgate.net |

| Cashew Leaf | Mild Steel | HCl | 9-tetradecenal, oleic acid, this compound, 4H-pyran-4-one, and others researchgate.netunizik.edu.ng | Not specified | Spontaneous physical adsorption on the mild steel surface. researchgate.netunizik.edu.ng |

Valorization of Biomass for Compound Production

The production of this compound can be achieved through the valorization of biomass, a process that converts renewable organic matter into valuable chemicals. This approach aligns with the principles of a sustainable and circular economy. Key thermochemical and electrochemical conversion routes have been identified for producing this compound from biomass feedstocks.

One significant method is the electrochemical hydrogenation (ECH) of lignin (B12514952). mdpi.comresearchgate.net Lignin, a complex polymer abundant in plant cell walls, is a major byproduct of the paper and biorefining industries. Through ECH, the intricate structure of lignin can be broken down into smaller, valuable molecules. mdpi.com The process typically occurs in an electrochemical cell under alkaline conditions, using various electrode materials like nickel or reticulated vitreous carbon. researchgate.net It involves the hydrogenolysis of C-O bonds within the lignin structure, and under specific conditions of temperature (20-90 °C) and current density (2-90 mAcm⁻²), this compound can be produced with conversions reported to be over 70%. mdpi.comresearchgate.net

Another method for obtaining this compound is through the pyrolysis of lipid-rich biomass, such as lard. collectionscanada.gc.ca Pyrolysis is a thermochemical decomposition process where biomass is heated at high temperatures in the absence of oxygen. This process breaks down large organic molecules into a mixture of solid (biochar), liquid (bio-oil), and gaseous products. The bio-oil, a complex mixture of organic compounds, has been found to contain this compound among other valuable chemicals like carboxylic acids and alkanes. collectionscanada.gc.ca Research on lard pyrolysis has identified this compound as a component of the resulting liquid product. collectionscanada.gc.ca

The following table details the biomass valorization processes that yield this compound.

| Biomass Feedstock | Conversion Process | Key Process Conditions | Products | Reference |

| Lignin (Aspen, Kraft, Alkali) | Electrochemical Hydrogenation (ECH) | Temperature: 20-90 °C; Current Density: 2-90 mAcm⁻²; Alkaline conditions researchgate.net | Aldehydes, phenols, carboxylic acids, vanillin, syringaldehyde, this compound, and others. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Lard | Pyrolysis | Temperature: 600°C; Carrier gas: N₂ collectionscanada.gc.ca | Diesel-like liquid (containing linear and cyclic alkanes, alkenes, aromatics, ketones, aldehydes, carboxylic acids, this compound), and gaseous fuel. collectionscanada.gc.ca | collectionscanada.gc.ca |

| Biomass-Derived Oil (BDO) | Gasification | Temperature: 800°C; Carrier gas: N₂/CO₂ mixture collectionscanada.gc.ca | Synthesis gas (H₂, CO), CH₄, C₂H₄, and a liquid fraction containing this compound. collectionscanada.gc.ca | collectionscanada.gc.ca |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Current synthetic approaches to 2-hydroxycyclopentadecanone and its parent compound, cyclopentadecanone (B167302), often rely on multi-step processes with limitations in terms of raw material sourcing and environmental impact. Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

A promising avenue lies in the utilization of renewable feedstocks. For instance, the development of synthetic routes from vegetable oils, such as the oil from Malania oleifera, presents a green alternative to traditional chemical synthesis. nih.gov Research efforts could focus on optimizing the conversion of fatty acids, like 15-tetracosenoic acid found in such oils, into this compound through fewer, more efficient reaction steps. nih.gov Exploring novel catalytic systems, including biocatalysts, could further enhance the sustainability of these processes by reducing the need for harsh reagents and improving reaction yields.

In-Depth Mechanistic Characterization of Biological Activities at a Molecular Level

This compound has been identified as a component in various plant extracts exhibiting biological activities, including anti-inflammatory and antimicrobial properties. nih.govjst.go.jp However, the precise molecular mechanisms underlying these effects remain largely uncharacterized.

Future research should focus on elucidating the specific cellular and molecular targets of this compound. This includes identifying the proteins, enzymes, or signaling pathways it interacts with to exert its biological effects. For example, in the context of its potential anti-inflammatory properties, studies could investigate its ability to modulate key inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines. nih.gov Similarly, understanding its mode of action against various pathogens is essential for its potential development as an antimicrobial agent. nih.gov

Advanced techniques such as proteomics, transcriptomics, and metabolomics can be employed to gain a comprehensive understanding of the cellular response to this compound. These studies will be instrumental in validating its therapeutic potential and identifying potential off-target effects.

Advanced Computational Modeling for Rational Design and Optimization

Computational modeling and in silico studies offer a powerful tool for accelerating the discovery and development of novel applications for this compound. These approaches can be used to predict its physicochemical properties, biological activities, and potential interactions with molecular targets.

Future research should leverage advanced computational methods for the rational design and optimization of this compound derivatives with enhanced properties. For instance, molecular docking studies can be used to predict the binding affinity of this compound and its analogs to specific protein targets, guiding the synthesis of more potent and selective compounds. nih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structure of these compounds with their biological activities, further aiding in the design of new derivatives.

Furthermore, computational tools like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) can be employed to model and optimize processes involving this compound, such as its use as a corrosion inhibitor. researchgate.netunizik.edu.ngresearchgate.net These models can help in predicting its performance under various conditions and identifying the optimal parameters for its application. researchgate.netunizik.edu.ngresearchgate.net

Expanding Applications in Green Technologies and Bio-based Materials

The inherent properties of this compound, being a biomass-derived compound, make it an attractive candidate for applications in green technologies and the development of bio-based materials. collectionscanada.gc.ca

One promising area is its potential use as a green corrosion inhibitor. Studies have already identified this compound in plant extracts that show efficacy in mitigating the corrosion of mild steel in acidic environments. researchgate.netunizik.edu.ng Future research should focus on isolating and evaluating the performance of pure this compound as a corrosion inhibitor and understanding its adsorption mechanism on metal surfaces. researchgate.netunizik.edu.ngresearchgate.net

Additionally, the potential of this compound as a building block for the synthesis of biodegradable polymers and other bio-based materials should be explored. Its chemical structure, containing both a hydroxyl and a ketone functional group, offers versatile opportunities for polymerization and chemical modification. The valorization of biomass, such as starch and lignin (B12514952), into valuable chemicals and materials is a growing field, and this compound could play a significant role in this sustainable future. mdpi.comresearchgate.net

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2-Hydroxycyclopentadecanone in natural extracts?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with retention index (RI) matching. For this compound, an RI value of 1852 (on a non-polar column) and molecular ion peaks at m/z 240.38 (C15H28O2) are critical identifiers . Quantification requires calibration curves using purified standards, with validation via HPLC for cross-method consistency.

- Example Data :

| Compound | RI | Concentration (%) | Source |

|---|---|---|---|

| This compound | 1852 | 0.70 | Ducrosia flabellifolia |

| This compound | - | 1.268 | Antimicrobial study |

Q. How can researchers address variability in reported concentrations of this compound across studies?

- Methodology : Standardize extraction protocols (e.g., solvent polarity, temperature) to minimize variability. For instance, methanolic extracts yield higher concentrations (1.268% ) compared to volatile oil extracts (0.70% ). Use ANOVA to statistically compare inter-study variability, accounting for factors like plant origin and extraction duration.

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound’s cytotoxicity?

- Methodology :

- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HepG2) with non-cancerous controls (e.g., HEK-293) to assess selectivity .

- Dose-Response : Apply concentrations spanning 0.1–100 μM, with IC50 calculations via nonlinear regression (e.g., GraphPad Prism).

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only controls to isolate compound-specific effects.

Q. How can researchers optimize this compound’s bioactivity through structural modification?

- Methodology :

- Derivatization : Synthesize analogs (e.g., esterification of the hydroxyl group) to enhance lipophilicity and membrane permeability.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or antimicrobial enzymes .

- ADME Profiling : Predict pharmacokinetics via SwissADME, focusing on bioavailability and blood-brain barrier penetration .

Q. What statistical approaches resolve contradictions in antimicrobial activity data for this compound?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values against S. aureus or E. coli) using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Test for confounding variables (e.g., agar dilution vs. broth microdilution methods) using multivariate regression .

Q. How should researchers design assays to distinguish this compound’s antioxidant mechanisms (e.g., radical scavenging vs. metal chelation)?

- Methodology :

- DPPH/ABTS Assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS), comparing to Trolox standards .

- FRAP Assay : Quantify Fe<sup>3+</sup> reduction to Fe<sup>2+</sup> at 593 nm to assess metal chelation capacity.

- Interference Checks : Pre-treat samples with EDTA to isolate non-chelating activity .

Methodological Best Practices

- Data Reprodubility : Archive raw GC-MS chromatograms and NMR spectra in repositories like Zenodo, adhering to FAIR principles .

- Ethical Compliance : For bioactivity studies, follow ICH guidelines for in vitro assays (e.g., minimizing animal-derived reagents) .

- Cross-Disciplinary Collaboration : Integrate phytochemistry (extraction optimization), computational biology (QSAR modeling), and pharmacology (in vivo validation) to address mechanistic gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。